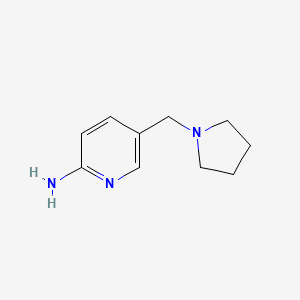

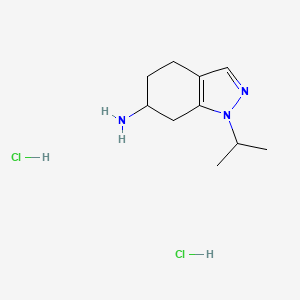

2-Pyridinamine, 5-(1-pyrrolidinylmethyl)-

Descripción general

Descripción

2-Pyridinamine, 5-(1-pyrrolidinylmethyl)-, commonly referred to as PPM, is a small organic molecule with a wide range of applications. It is a derivative of pyridine and is used in a variety of fields, from medicinal chemistry to materials science. PPM is a versatile and useful molecule, due to its unique properties and ability to form strong hydrogen bonds with other molecules.

Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

Synthesis and Carcinogenic Potential : 5-Phenyl-2-pyridinamine (PPA), a compound structurally related to 2-Pyridinamine derivatives, was investigated for its synthesis due to its potential carcinogenic properties. It was synthesized via various routes for biological studies, highlighting its significance in understanding carcinogenic mechanisms and potential therapeutic interventions (Stavenuiter et al., 1985).

Drug Delivery Systems : Research on encapsulating lipophilic pyrenyl derivatives in a water-soluble metalla-cage, including 2-Pyridinamine derivatives, suggests potential applications in drug delivery, especially for targeting specific biological activities with increased cytotoxicity against cancer cells (Mattsson et al., 2010).

Biocatalysis for Chemical Synthesis : The use of whole cells of Burkholderia sp. MAK1 in the oxyfunctionalization of pyridine derivatives, including 2-Pyridinamine, points towards eco-friendly and efficient methods for synthesizing hydroxylated pyridines, essential in the pharmaceutical industry and polymer synthesis (Stankevičiūtė et al., 2016).

Photocatalytic Degradation for Environmental Remediation : The TiO2 photocatalytic degradation of pyridine, which includes derivatives like 2-Pyridinamine, showcases an effective method for removing noxious chemicals from water, contributing to environmental cleanup efforts (Maillard-Dupuy et al., 1994).

Advanced Chemical Synthesis

Novel Synthetic Routes : Research into novel four-component one-pot syntheses offers insight into creating pyrindines and tetrahydroquinolines, demonstrating the versatility of 2-Pyridinamine derivatives in constructing complex organic molecules (Yehia et al., 2002).

Supramolecular Chemistry : The synthesis of 2,6-bis(trimethyltin)pyridine as a central building block for creating complex ligands emphasizes the role of 2-Pyridinamine derivatives in developing materials for supramolecular chemistry applications (Schubert & Eschbaumer, 1999).

Catalysis and Methylation : A study on rhodium-catalyzed C-3/5 methylation of pyridines, exploiting the unique reactivity patterns of 2-Pyridinamine derivatives, highlights new catalytic methods for modifying aromatic rings, essential for drug discovery and materials science (Grozavu et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-5-methylpyridine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Propiedades

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMKMGCFRHGKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinamine, 5-(1-pyrrolidinylmethyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)

![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)

![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)

![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)

![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1525863.png)

![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)

![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)